What is the molecular structure of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
What is the molecular structure of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, proposed synthesis, and predicted analytical characteristics of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. As a novel compound with no current direct references in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer a foundational understanding for researchers interested in its potential applications. The guide details a plausible multi-step synthetic pathway, predicts its spectroscopic profile (NMR, IR, and MS), and discusses the chemical rationale behind the proposed methodologies. This document is intended to serve as a valuable resource for scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
The molecule 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one incorporates two key chemical moieties: the substituted nitrophenyl group and the N-alkylated pyrrolidin-2-one ring. The 4,5-dimethoxy-2-nitrophenyl fragment is a common precursor in the synthesis of various biologically active compounds, including those with potential anticancer properties. The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals, including nootropic agents like piracetam. The combination of these two fragments via an ethyl linker suggests that the target molecule could be a novel scaffold for exploring new therapeutic agents. Given the absence of existing data, this guide aims to provide a robust theoretical framework for its synthesis and characterization.
Molecular Structure and Properties
The molecular structure of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one consists of a central benzene ring substituted with two methoxy groups at positions 4 and 5, a nitro group at position 2, and an ethylpyrrolidin-2-one group at position 1.
Key Structural Features:
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4,5-Dimethoxy-2-nitrophenyl group: The electron-donating methoxy groups and the electron-withdrawing nitro group create a unique electronic environment on the aromatic ring, influencing its reactivity.
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Pyrrolidin-2-one ring: A five-membered lactam ring which is generally polar and can participate in hydrogen bonding.
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Ethyl linker: A two-carbon chain connecting the aromatic ring to the nitrogen of the pyrrolidin-2-one, providing conformational flexibility.
A table of predicted molecular properties is provided below.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one |
| Canonical SMILES | COC1=C(C=C(C(=C1)N(=O)[O-])CCC2N(C(=O)CC2))OC |
| LogP | ~1.5 - 2.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one can be envisioned in a multi-step sequence starting from commercially available 3,4-dimethoxyacetophenone. The overall strategy involves the synthesis of a key intermediate, 1-(2-bromoethyl)-4,5-dimethoxy-2-nitrobenzene, followed by N-alkylation of 2-pyrrolidinone.
Step 1: Nitration of 3,4-Dimethoxyacetophenone
The synthesis commences with the electrophilic nitration of 3,4-dimethoxyacetophenone to introduce the nitro group at the C2 position, yielding 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[1][2]
Protocol:
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To a stirred solution of 3,4-dimethoxyacetophenone in a suitable solvent like acetic acid or sulfuric acid, cooled to 0-5 °C, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction to stir for a specified time at low temperature.
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash with cold water until neutral, and dry to obtain 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
Step 2: Reduction of the Acetyl Group
The acetyl group of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is reduced to the corresponding alcohol, 1-(4,5-dimethoxy-2-nitrophenyl)ethanol.
Protocol:
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Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in a suitable solvent like methanol or ethanol.
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Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Halogenation of the Alcohol
The secondary alcohol is then converted to a more reactive leaving group, such as a bromide, to facilitate the subsequent N-alkylation.
Protocol:
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Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.
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Cool the solution to 0 °C and add a brominating agent like phosphorus tribromide (PBr₃) dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with ice-water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(2-bromoethyl)-4,5-dimethoxy-2-nitrobenzene.
Step 4: N-Alkylation of 2-Pyrrolidinone
The final step is the N-alkylation of 2-pyrrolidinone with the synthesized bromo-intermediate.[3][4][5]
Protocol:
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To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add 2-pyrrolidinone dropwise at 0 °C.
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Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-pyrrolidinone.
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Cool the reaction mixture back to 0 °C and add a solution of 1-(2-bromoethyl)-4,5-dimethoxy-2-nitrobenzene in the same solvent.
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Stir the reaction at room temperature or with gentle heating until completion.
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Quench the reaction with water and extract the product with an appropriate organic solvent.
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Wash the combined organic layers with brine, dry, and concentrate. The crude product can be purified by column chromatography.
Predicted Analytical and Spectroscopic Data
The following spectroscopic data are predicted for the target molecule based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the ethyl linker, and the pyrrolidin-2-one ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H (proton ortho to nitro group) |
| ~6.8 | s | 1H | Ar-H (proton between methoxy groups) |
| ~3.9 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
| ~3.5 | t | 2H | N-CH₂ (ethyl) |
| ~3.0 | t | 2H | Ar-CH₂ (ethyl) |
| ~3.4 | t | 2H | N-CH₂ (pyrrolidinone) |
| ~2.4 | t | 2H | C(=O)-CH₂ (pyrrolidinone) |
| ~2.0 | m | 2H | CH₂ (pyrrolidinone) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (lactam) |
| ~152 | Ar-C (C-O) |
| ~148 | Ar-C (C-O) |
| ~140 | Ar-C (C-NO₂) |
| ~130 | Ar-C (C-ethyl) |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~56 | OCH₃ |
| ~55 | OCH₃ |
| ~48 | N-CH₂ (pyrrolidinone) |
| ~45 | N-CH₂ (ethyl) |
| ~35 | Ar-CH₂ (ethyl) |
| ~31 | C(=O)-CH₂ (pyrrolidinone) |
| ~18 | CH₂ (pyrrolidinone) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (lactam) |
| ~1580, 1350 | N-O stretch (nitro group) |
| ~1270, 1030 | C-O stretch (ethers) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected [M+H]⁺: m/z = 295.1239
Trustworthiness and Self-Validating Systems
The proposed synthetic protocols are based on well-established and reliable organic reactions. The progress of each step can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) and the identity and purity of the intermediates and the final product can be confirmed by the spectroscopic methods detailed above. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized molecule. Any significant deviation from these predictions would warrant further investigation into the reaction outcome.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. By leveraging established synthetic methodologies and predictive spectroscopy, this document serves as a valuable starting point for researchers aiming to explore the chemistry and potential biological activities of this and related molecules. The successful synthesis and characterization of this compound will contribute to the expanding library of heterocyclic compounds with potential applications in drug discovery.
References
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BenchChem. (2025). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. Retrieved from BenchChem.[5]
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BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Retrieved from BenchChem.[1]
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BenchChem. (2025). The Pivotal Role of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Modern Organic Synthesis. Retrieved from BenchChem.[2]
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BenchChem. (n.d.). Technical Support Center: N-Alkylation of 2-Pyrrolidinone. Retrieved from BenchChem.[4]
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